molecular formula C16H13N5 B10814315 4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine

4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine

Cat. No.: B10814315
M. Wt: 275.31 g/mol
InChI Key: QKHQFSQJQKGFAA-UHFFFAOYSA-N
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Description

4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine typically involves multiple steps. One common method starts with the preparation of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones, which are then subjected to further reactions to introduce the pyrimidinamine moiety . The reaction conditions often involve the use of molecular oxygen for oxidation and basic conditions for cyclization . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include molecular oxygen, sodium borohydride, and various bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. For example, it has been shown to inhibit phosphodiesterase, leading to various biological effects . The pathways involved in its action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine can be compared with other phenylimidazole derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5/c1-2-8-18-16-19-9-7-15(20-16)13-3-5-14(6-4-13)21-11-10-17-12-21/h1,3-7,9-12H,8H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHQFSQJQKGFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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